Plicatic acid

Description

Structure

3D Structure

Properties

CAS No. |

16462-65-0 |

|---|---|

Molecular Formula |

C20H22O10 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1 |

InChI Key |

PGFBYAIGHPJFFJ-PWIZWCRZSA-N |

SMILES |

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |

Synonyms |

plicatic acid plicatic acid, potassium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Plicatic Acid from Western Red Cedar (Thuja plicata)

A Technical Guide for Scientific Professionals

Introduction

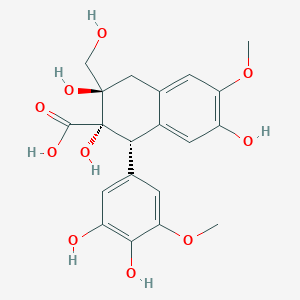

Plicatic acid (C₂₀H₂₂O₁₀) is a naturally occurring lignan (B3055560) and the principal polyoxyphenol found in the heartwood of the Western Red Cedar (Thuja plicata)[1][2]. First isolated and characterized in the mid-20th century, this compound is of significant interest due to its biological activity, most notably as the primary causative agent of occupational asthma among woodworkers[3][4]. This compound is a heat and light-sensitive, amorphous, and optically active compound[1][5]. Its structure was determined to be a propylphenol dimer, specifically a lignan acid, with one aromatic ring being 3-methoxy-4-hydroxyphenyl and the other 3,4-dihydroxy-5-methoxyphenyl[1][6]. This technical guide provides a comprehensive overview of the discovery, isolation protocols, quantitative analysis, and biological implications of this compound for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was first isolated from the aqueous extractive of Western Red Cedar. Early research focused on characterizing the mixture of polyoxyphenols present in the wood, which constitute 4% to 5% of wood samples[5]. The phenolic mixture accounts for the main portion (85-95%) of the hot-water extractive of the heartwood[5]. Initial studies by Gardner, Barton, and MacLean established its molecular formula and key structural features through color tests, spectra analysis, methylation, and alkaline nitrobenzene (B124822) oxidation[1]. The name "this compound" is derived from the species name of the tree, Thuja plicata[5].

Isolation and Purification Protocols

Several methods have been developed for the isolation and purification of this compound from Thuja plicata heartwood. The general workflow involves extraction from the wood, removal of non-phenolic compounds, and subsequent purification of this compound from other phenolic constituents.

Experimental Protocol 1: Aqueous Extraction and Lead Acetate (B1210297) Precipitation

This classical method focuses on separating the phenolic compounds from other water-soluble components like arabinose.

-

Aqueous Extraction :

-

Mill the heartwood of Thuja plicata into a fine meal.

-

Perform a hot-water extraction of the wood meal. To eliminate steam-volatile tropolones (e.g., thujic acid), the mixture can be steamed during this process[5].

-

Filter the aqueous extract to remove solid wood particles.

-

-

Removal of Non-Phenols :

-

Treat the aqueous extract with a lead acetate solution. This precipitates the phenolic compounds as lead salts, leaving non-phenolic substances like arabinose in the solution[5].

-

Collect the precipitated lead salts by filtration.

-

Regenerate the phenols from the precipitate by treating it with an appropriate acid to remove the lead.

-

-

Purification :

-

The regenerated phenolic mixture can be further fractionated. Early methods used weakly acidic cation-exchange resins. Elution with water yields this compound first, followed by other phenols, though some overlapping may occur[5].

-

Experimental Protocol 2: Solvent Partitioning

A simpler and more direct method involves liquid-liquid extraction.

-

Hot Water Extraction :

-

Prepare a hot water extract of redcedar heartwood as described in Protocol 1.

-

-

Liquid-Liquid Extraction :

-

Bicarbonate Extraction (Alternative) :

-

This compound can be selectively extracted from a mixture of phenols in methyl ethyl ketone using a sodium bicarbonate solution due to its acidic nature[5].

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Quantitative Analysis

This compound is the most abundant extractive in the heartwood of Thuja plicata, often being about 10 times more abundant than other compounds like thujaplicins[7]. Its concentration, however, can vary significantly within and between trees.

Table 1: Quantitative Data for this compound

| Parameter | Value/Range | Method of Analysis | Source |

| Yield from Aqueous Extractive | 40% | Gravimetric (from bicarbonate extraction) | [5] |

| Abundance Relative to Thujaplicins | ~10x more abundant | HPLC | [7] |

| Concentration in Heartwood | Varies significantly | HPLC | [7] |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Modern quantitative analysis of this compound is primarily performed using HPLC with diode array detection.

-

Sample Preparation :

-

Chromatographic Conditions :

-

Column : Inertsil ODS-3 (150 x 4.6 mm, 3 µm particle size) is effective[7].

-

Mobile Phase : A gradient elution using water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B) is common. A typical gradient runs from 10% B to 60% B over 50 minutes[7].

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 50°C.

-

Detection : UV detection at 230 nm[7].

-

Biological Activity and Signaling

This compound is a well-documented causative agent of occupational asthma, affecting 4-13.5% of individuals exposed to Western Red Cedar dust[3][4]. The underlying mechanism is complex and involves non-IgE mediated pathways, though specific IgE antibodies have been found in some patients[3][8].

Key biological effects include:

-

Complement Activation : this compound activates the classical complement pathway in an immunoglobulin-independent manner, leading to the conversion of C3 to C3b and the generation of leukocyte chemotactic activity[9]. This can induce an inflammatory response in the airways.

-

Direct Histamine (B1213489) Release : Basophils from sensitized individuals release histamine when directly challenged with this compound[3].

-

Inflammatory Cell Infiltration : Exposure leads to increased concentrations of eosinophils, T-cells, histamine, and leukotrienes, which are key mediators of inflammation and allergic reactions[10].

The following diagram illustrates the proposed signaling pathway for this compound-induced airway inflammation.

Conclusion

This compound remains a molecule of high interest, bridging natural product chemistry with occupational health and immunology. The protocols for its isolation have evolved from classical precipitation techniques to efficient solvent partitioning and chromatographic methods. Its role as the primary allergen in Western Red Cedar is well-established, with research pointing towards a complex inflammatory mechanism involving the complement system and direct cell activation. For drug development professionals, understanding these pathways and the chemistry of this compound could offer insights into novel anti-inflammatory or anti-allergic therapeutic strategies. Further research into its specific molecular targets could unveil new opportunities for intervention in occupational asthma and related inflammatory conditions.

References

- 1. scilit.com [scilit.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Mechanism of occupational asthma due to western red cedar (Thuja plicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. occupationalasthma.com [occupationalasthma.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. images.greenbuildingadvisor.com [images.greenbuildingadvisor.com]

- 8. Occupational asthma caused by eastern white cedar (Thuja occidentalis) with demonstration that this compound is present in this wood dust and is the causal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of complement by this compound, the chemical compound responsible for asthma due to western red cedar (Thuja plicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. the Rat Report [ratfanclub.org]

The Unfolding Pathway: A Technical Guide to Plicatic Acid Biosynthesis in Western Red Cedar

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Plicatic acid, a lignan (B3055560) abundant in the heartwood of Western Red Cedar (Thuja plicata), is a molecule of significant interest due to its potent biological activities, including its role as a major causative agent of occupational asthma.[1][2] Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and mitigating its adverse health effects. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps, presenting available quantitative data, and outlining key experimental protocols. While significant progress has been made in elucidating the early stages of the pathway, the later steps leading to the final intricate structure of this compound remain an active area of research.

The Biosynthetic Pathway: From Monolignol to a Complex Lignan

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of the pathway involves the dimerization of two coniferyl alcohol units, which are then stereochemically guided and modified by a series of enzymes to form the characteristic lignan scaffold.

The initial, well-characterized steps of the pathway are as follows:

-

Oxidative Coupling of Coniferyl Alcohol: The pathway begins with the one-electron oxidation of two molecules of p-coumaryl alcohol, followed by hydroxylation and methylation to form coniferyl alcohol. These coniferyl alcohol molecules then undergo oxidative coupling to form resonance-stabilized radicals. This reaction is catalyzed by laccases or peroxidases.

-

Stereoselective Dimerization Directed by Dirigent Proteins (DIRs): In the presence of dirigent proteins (DIRs), the coupling of coniferyl alcohol radicals is stereospecifically controlled to produce (+)-pinoresinol.[3] Western Red Cedar possesses a multigene family of DIRs, with at least nine identified members (TpDIR1-9) that exhibit diverse expression patterns, suggesting a complex regulation of lignan biosynthesis.[3] This stereocontrol is critical for determining the downstream lignan products.

-

Sequential Reduction by Pinoresinol-Lariciresinol Reductases (PLRs): (+)-Pinoresinol is then sequentially reduced by NADPH-dependent pinoresinol-lariciresinol reductases (PLRs). Thuja plicata expresses at least two distinct PLRs, PLR-Tp1 and PLR-Tp2, which exhibit opposite enantiospecificities.[4]

-

The first reduction converts (+)-pinoresinol to (+)-lariciresinol.

-

The second reduction converts (+)-lariciresinol to (-)-secoisolariciresinol.

-

The subsequent steps in the biosynthesis of this compound from (-)-secoisolariciresinol are not yet fully elucidated and are represented as a putative pathway. It is hypothesized to involve the following transformations:

-

Putative Oxidation to Matairesinol: (-)-Secoisolariciresinol is likely oxidized to (-)-matairesinol by a secoisolariciresinol (B192356) dehydrogenase (SDH). While SDH has been characterized in other lignan-producing plants, its specific role in the Thuja plicata pathway is yet to be definitively confirmed.[5]

-

Uncharacterized Late-Stage Modifications: The conversion of (-)-matairesinol to this compound involves a series of complex and currently uncharacterized oxidative reactions. These transformations likely involve hydroxylation, oxidative cyclization, and the formation of the carboxylic acid group. Enzymes such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs) are strong candidates for catalyzing these late-stage modifications, given their known roles in the diversification of lignan structures in other plant species.[6][7] However, their specific involvement in this compound biosynthesis in Western Red Cedar remains to be experimentally validated.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes the available information on the concentration of this compound in Western Red Cedar heartwood and the properties of the characterized enzymes. Kinetic data for the specific Thuja plicata enzymes are not yet available in the literature.

| Parameter | Value | Species/Conditions | Reference |

| This compound Concentration | |||

| Heartwood | Substantial variation detected within and between trees | Thuja plicata | [2] |

| Enzyme Properties | |||

| TpDIR Family (TpDIR1-9) | Thuja plicata | [3] | |

| Molecular Mass (predicted) | ~20 kDa (including signal peptide) | [3] | |

| Substrate | Coniferyl alcohol radicals | [3] | |

| Product | (+)-Pinoresinol | [3] | |

| TpPLR-Tp1 | Recombinant protein from Thuja plicata | [4] | |

| Substrate Specificity | Reduces (-)-lariciresinol | [8] | |

| TpPLR-Tp2 | Recombinant protein from Thuja plicata | [4] | |

| Substrate Specificity | Reduces (+)-lariciresinol | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the elucidation of the this compound biosynthesis pathway.

Cloning of Thuja plicata Dirigent Protein (TpDIR) and Pinoresinol-Lariciresinol Reductase (TpPLR) cDNAs

1. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the transition zone between sapwood and heartwood of Thuja plicata using a modified guanidinium (B1211019) thiocyanate (B1210189) method.

-

Poly(A)+ RNA is isolated using oligo(dT)-cellulose chromatography.

-

First-strand cDNA is synthesized from the poly(A)+ RNA using reverse transcriptase and an oligo(dT) primer.

2. PCR Amplification and Cloning:

-

Degenerate primers are designed based on conserved regions of known DIR and PLR sequences from other plant species.

-

PCR is performed using the synthesized cDNA as a template.

-

The amplified DNA fragments are cloned into a suitable vector (e.g., pCR2.1) and sequenced.

-

The obtained sequences are then used to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequences.

-

The full-length cDNAs are subsequently cloned into an expression vector (e.g., pET series for E. coli or pYES2 for yeast).

Heterologous Expression and Purification of Recombinant Proteins

1. Expression in E. coli:

-

The expression vector containing the TpDIR or TpPLR cDNA is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

The bacterial cells are harvested by centrifugation and lysed by sonication.

-

The recombinant protein, often expressed as a fusion protein with a tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

2. Expression in Yeast (Saccharomyces cerevisiae):

-

The expression vector is transformed into a suitable yeast strain.

-

Expression is induced by growing the yeast in a medium containing galactose.

-

For secreted proteins like DIRs, the protein is purified from the culture medium. For intracellular proteins, the yeast cells are harvested and lysed.

-

Purification is achieved using standard chromatographic techniques.

Enzyme Assays

1. Dirigent Protein (DIR) Assay:

-

The assay mixture contains coniferyl alcohol, a one-electron oxidant (e.g., a laccase or peroxidase/H₂O₂ system), and the purified recombinant TpDIR in a suitable buffer (e.g., MES buffer, pH 6.5).

-

The reaction is incubated at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and the products are extracted.

-

The products are analyzed by chiral HPLC to determine the enantiomeric composition of the resulting pinoresinol.

2. Pinoresinol-Lariciresinol Reductase (PLR) Assay:

-

The assay mixture contains the substrate ((+)- or (-)-pinoresinol, or (+)- or (-)-lariciresinol), NADPH, and the purified recombinant TpPLR in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

-

The reaction is stopped and the products are extracted with an organic solvent.

-

The products (lariciresinol and secoisolariciresinol) are analyzed and quantified by HPLC. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Lignan Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the lignans (B1203133).

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength (e.g., 280 nm) and to obtain UV spectra for peak identification. Mass spectrometry (LC-MS) can be coupled to the HPLC for more definitive identification and structural elucidation of the intermediates and final product.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Future Directions and Conclusion

The biosynthesis of this compound in Western Red Cedar presents a fascinating and complex metabolic pathway. While the initial steps involving dirigent proteins and pinoresinol-lariciresinol reductases are now well-understood, the late-stage oxidative modifications leading to the final structure of this compound remain a significant area for future research.

Key areas for future investigation include:

-

Identification and characterization of the enzymes responsible for the conversion of secoisolariciresinol to this compound. This will likely involve a combination of transcriptomics, proteomics, and functional genomics to identify candidate cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.

-

Determination of the kinetic parameters of the Thuja plicata DIR and PLR enzymes. This will provide a more complete quantitative understanding of the pathway's flux.

-

Quantification of the biosynthetic intermediates in Western Red Cedar heartwood. This will help to identify potential bottlenecks and regulatory points in the pathway.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this and related lignans for pharmaceutical applications and for the development of strategies to mitigate its allergenic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of western redcedar (Thuja plicata Donn) heartwood components by HPLC as a possible screening tool for trees with enhanced natural durability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The western red cedar (Thuja plicata) 8-8' DIRIGENT family displays diverse expression patterns and conserved monolignol coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recombinant pinoresinol-lariciresinol reductases from western red cedar (Thuja plicata) catalyze opposite enantiospecific conversions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Analogs and Derivatives of Plicatic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicatic acid, a lignan (B3055560) predominantly found in the heartwood of Western Red Cedar (Thuja plicata), is a molecule of significant interest due to its role in occupational asthma and its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known natural analogs of this compound, explores the potential for synthetic derivatives, and delves into their biological activities and associated signaling pathways. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are provided to facilitate further research and development in this area.

Introduction to this compound

This compound is a dibenzylbutane lignan characterized by a complex stereochemistry.[1] It is the primary causative agent of occupational asthma among workers exposed to Western Red Cedar dust.[2] Beyond its allergenic properties, this compound has been shown to possess a range of biological activities, including the ability to activate the complement system, suggesting a role in inflammatory processes.[3] Its structural complexity and biological reactivity make it an intriguing starting point for the development of novel therapeutic agents.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated from the heartwood of Thuja plicata. These compounds share a similar lignan backbone but differ in their substitution patterns.

| Compound Name | Chemical Structure | Source |

| This compound | C₂₀H₂₂O₁₀ | Thuja plicata (Western Red Cedar)[1] |

| Thujaplicatin | C₂₀H₂₂O₇ | Thuja plicata[4] |

| Thujaplicatin Methyl Ether | C₂₁H₂₄O₇ | Thuja plicata[4] |

| Plicatinaphthol | C₂₀H₁₆O₇ | Thuja plicata[5] |

Synthetic Derivatives of this compound

While the scientific literature on specific synthetic derivatives of this compound is limited, its structure offers several functional groups amenable to chemical modification. The carboxylic acid and multiple hydroxyl groups are prime targets for creating derivatives such as esters and amides. The synthesis of such derivatives could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic potential while reducing its allergenic effects.

For instance, esterification of the carboxylic acid group could increase lipophilicity, potentially improving cell membrane permeability. Amidation could introduce new hydrogen bonding capabilities, altering receptor interactions. Halogenation of the aromatic rings is another potential modification that has been shown to enhance the biological activity of other phenolic compounds.

Biological Activities and Structure-Activity Relationships

The biological activities of this compound and its natural analogs are an area of active research. The available quantitative data is summarized below.

| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |

| This compound | Complement Activation | Hemolytic Assay (CH50) | Dose-dependent consumption | [3] |

| β-Thujaplicinol | Antiviral (Hepatitis B Virus) | RNAseH Inhibition | EC₅₀ ≈ 5 µM | [6] |

Structure-Activity Relationship (SAR) Insights:

Due to the limited data on a wide range of derivatives, a comprehensive SAR for this compound is yet to be established. However, based on studies of other lignans (B1203133), some general trends can be hypothesized:

-

The presence and number of hydroxyl groups on the aromatic rings are often crucial for antioxidant and cytotoxic activities.[5]

-

Modification of the carboxylic acid to an ester or amide can influence cytotoxicity and other biological activities.[7]

-

The stereochemistry of the lignan backbone plays a significant role in biological activity.[8]

Signaling Pathways

Complement Activation Pathway

This compound is known to activate the classical complement pathway. This activation is immunoglobulin-independent and appears to involve interference with the C1 inhibitor (C1-INH), a key regulator of the complement cascade.[3] This activity likely contributes to the inflammatory response seen in Western Red Cedar asthma.

Potential Modulation of NF-κB Signaling Pathway

While not directly demonstrated for this compound, many other plant-derived phenolic compounds are known to modulate the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound or its derivatives could inhibit NF-κB activation, thereby exerting anti-inflammatory effects. A hypothetical mechanism involves the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The synthesis of ursolic acid derivatives with cytotoxic activity and the investigation of their preliminary mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Syntheses and structure–activity relationship of lignans to develop novel pesticides [jstage.jst.go.jp]

Initial Screening of Pplicatic Acid for Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plicatic acid, a lignan (B3055560) found in Western Red Cedar (Thuja plicata), is a molecule of interest for its potential biological activities. However, a comprehensive review of the current scientific literature reveals that research into its specific effects is still in its nascent stages. While its role in occupational asthma is well-documented, its broader anticancer, anti-inflammatory, antioxidant, and antiviral properties remain largely unexplored. This guide provides an in-depth overview of the current state of knowledge on this compound's biological activities and offers detailed experimental protocols for its initial screening. Due to the limited data available for this compound, this guide also draws on methodologies used for other relevant natural compounds to provide a robust framework for future research.

Known Biological Activities of this compound

The primary biological activity of this compound that has been investigated is its role in the inflammatory response, particularly in the context of occupational asthma.

Inflammatory Activity

Research has shown that this compound can activate the complement system, a key component of the innate immune response. This activation occurs via the classical pathway, leading to a cascade of inflammatory events.

-

Complement Activation: this compound has been found to cause dose-dependent consumption of complement in normal human serum, as determined by a hemolytic assay (CH50). It also induces the conversion of complement component C3 to C3b, a key step in the activation of the complement cascade. This activation appears to be immunoglobulin-independent.

-

Chemotaxis: Incubation of serum with this compound generates leukocyte chemotactic activity, which can contribute to the infiltration of inflammatory cells into tissues.

These findings suggest that this compound can induce an inflammatory response in the airways, which is a contributing factor to the symptoms of Western Red Cedar asthma.

Other Potential Activities (Limited Data)

There is limited and largely indirect evidence for other biological activities of this compound.

-

Anticancer, and Antiviral Activities: There is a significant lack of published research investigating the anticancer and antiviral properties of isolated this compound. While some studies have explored the cytotoxic effects of essential oils from Thuja plicata on cancer cell lines, the specific contribution of this compound to these effects has not been elucidated.[1][2]

Experimental Protocols for Initial Biological Screening

Given the limited specific data for this compound, the following sections provide detailed, generalized protocols for the initial in vitro screening of its potential biological activities. These protocols are based on standard, widely accepted methodologies in the field.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compound against various cancer cell lines. The MTT assay is a commonly used colorimetric assay for this purpose.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability against the compound concentration.[6]

-

Table 1: Example Data Presentation for MTT Assay Results

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | This compound | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| A549 | This compound | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HeLa | This compound | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Anti-inflammatory Activity: Nitric Oxide Inhibition

The Griess assay is a common and straightforward method to measure nitric oxide (NO) production by assessing the concentration of nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO. Inhibition of NO production in stimulated macrophages is an indicator of anti-inflammatory activity.

2.2.1. Griess Assay

Experimental Protocol:

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).

-

Incubate for 24 hours.

-

-

Griess Reagent Preparation:

-

Prepare Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[7]

-

-

Assay Procedure:

-

Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]

-

Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[7]

-

Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes.[7]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition:

-

Determine the IC₅₀ value.

-

Table 2: Example Data Presentation for Griess Assay Results

| Treatment | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | Data to be determined | - |

| LPS (1 µg/mL) | - | Data to be determined | 0 |

| This compound + LPS | Conc. 1 | Data to be determined | Data to be determined |

| Conc. 2 | Data to be determined | Data to be determined | |

| Conc. 3 | Data to be determined | Data to be determined | |

| Positive Control + LPS | Conc. X | Data to be determined | Data to be determined |

Antioxidant Activity: Radical Scavenging Assays

DPPH and ABTS assays are widely used to evaluate the radical scavenging capacity of natural compounds.

2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).[10]

-

Prepare stock solutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm.[10]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[10]

-

Determine the IC₅₀ value.

-

2.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let it stand in the dark at room temperature for 12-16 hours.[11]

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

-

Assay Procedure:

-

Absorbance Measurement:

-

Measure the absorbance at 734 nm.[11]

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value.

-

Table 3: Example Data Presentation for Antioxidant Assay Results

| Assay | Compound | IC₅₀ (µg/mL) |

| DPPH | This compound | Data to be determined |

| Ascorbic Acid | Data to be determined | |

| ABTS | This compound | Data to be determined |

| Trolox | Data to be determined |

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a virus.

Experimental Protocol:

-

Cell Culture and Virus Propagation:

-

Culture a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) to form a confluent monolayer in 6-well or 12-well plates.

-

Prepare a stock of the virus to be tested.

-

-

Virus Titration:

-

Perform serial dilutions of the virus stock and infect the host cell monolayers to determine the virus titer in plaque-forming units (PFU) per mL.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

-

Plaque Reduction Assay:

-

Aspirate the culture medium from the confluent cell monolayers.

-

In triplicate, add a mixture of the virus (at a concentration that produces 50-100 plaques per well) and different concentrations of this compound to the wells.[12]

-

Incubate for 1 hour at 37°C to allow for virus adsorption.[12]

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% methylcellulose) with the corresponding concentrations of this compound.[13]

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).[13]

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution of 4% formaldehyde.

-

Stain the cell monolayer with a crystal violet solution.[12]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction:

-

Determine the IC₅₀ value.

-

Table 4: Example Data Presentation for Plaque Reduction Assay Results

| Virus | Compound | IC₅₀ (µg/mL) |

| Herpes Simplex Virus-1 | This compound | Data to be determined |

| Acyclovir (Positive Control) | Data to be determined | |

| Influenza A Virus | This compound | Data to be determined |

| Oseltamivir (Positive Control) | Data to be determined |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the potential molecular pathways involved is crucial for understanding the biological context of this compound's activity.

General Experimental Workflow for Screening this compound

The following diagram illustrates a typical workflow for the initial biological screening of a natural compound like this compound.

This compound and the Complement Activation Pathway

The diagram below illustrates the known involvement of this compound in the classical complement pathway, leading to an inflammatory response.

Conclusion and Future Directions

The current body of scientific literature on the biological activities of this compound is limited, with a primary focus on its role as an inflammatory agent in the context of occupational asthma. There is a clear need for further research to explore its potential as an anticancer, broader anti-inflammatory, antioxidant, and antiviral agent. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically investigate these underexplored areas. Future studies should aim to generate quantitative data, such as IC₅₀ values, and to elucidate the molecular mechanisms underlying any observed activities, including the potential modulation of key signaling pathways like NF-κB and MAPK. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Effects of Arborvitae (Thuja plicata) Essential Oil on Cervical Cancer Cells: Insights into Molecular Mechanisms - Piña-Cruz - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. Effects of Arborvitae (Thuja plicata) Essential Oil on Cervical Cancer Cells: Insights into Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Phytochemical composition and antioxidant efficacy of Laurus nobilis L.: impact of sex, plant stage, and extraction solvents [frontiersin.org]

- 8. sciencellonline.com [sciencellonline.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Plicatic Acid in the Natural Durability of Wood: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural durability of certain wood species, particularly Western Red Cedar (Thuja plicata), has long been attributed to its unique chemical composition. While the highly fungitoxic thujaplicins have historically received considerable attention, recent research has illuminated the critical and more persistent role of plicatic acid, a lignan (B3055560) present in high concentrations. This technical guide provides an in-depth analysis of this compound's contribution to wood durability, focusing on its mechanisms of action, which are primarily centered on its antioxidant and metal-chelating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in wood science, natural product chemistry, and drug development.

Introduction

The heartwood of Western Red Cedar is renowned for its exceptional resistance to decay and insect attack, making it a valuable resource for outdoor applications. This natural durability is conferred by a suite of extractive compounds. Historically, the tropolones, particularly thujaplicins, were credited as the primary protective agents due to their potent, direct antifungal activity. However, a growing body of evidence suggests that thujaplicins are susceptible to depletion through leaching and microbial degradation, diminishing their long-term efficacy.[1]

In contrast, this compound, a dibenzylbutane lignan, is the most abundant extractive in Western Red Cedar heartwood and demonstrates greater persistence in wood exposed to the elements.[1] While its direct fungitoxicity is considered mild, its contribution to durability is significant and multifaceted.[1][2] This whitepaper will explore the nuanced role of this compound, moving beyond simple toxicity to its indirect, yet powerful, protective mechanisms.

Chemical Properties and Occurrence

This compound, with the chemical formula C₂₀H₂₂O₁₀, is a polyphenolic compound characterized by the presence of catechol groups, which are crucial to its antioxidant and metal-chelating functions. It is found in significant concentrations in the heartwood of Thuja plicata and to a lesser extent in other species of the Cupressaceae family.

Quantitative Analysis of this compound in Western Red Cedar

The concentration of this compound in Western Red Cedar heartwood can vary considerably between and within trees. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

| Parameter | Value | Wood Source | Reference |

| Average Concentration | 11,708 ppm (1.17% of oven-dried wood mass) | Second-growth Thuja plicata | Chedgy et al. (2007) |

| Maximum Concentration | 21,934 ppm (2.19% of oven-dried wood mass) | Thuja plicata | Daniels and Russell (2007) |

| Relative Abundance | Approximately 10 times more abundant than thujaplicins | Thuja plicata heartwood | (Reference needed) |

Mechanism of Action: An Indirect but Potent Defender

The primary mechanism by which this compound imparts durability to wood is not through direct toxicity to fungi and insects, but by disrupting the biochemical processes essential for wood decay, particularly by brown-rot fungi.

Inhibition of the Fenton Reaction through Metal Chelation

Brown-rot fungi, the most destructive group of wood decay organisms, employ a non-enzymatic "pretreatment" of the wood cell wall.[3][4] This involves the generation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[3][5]

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are small enough to penetrate the crystalline structure of cellulose (B213188), causing depolymerization and creating access for the fungus's larger hydrolytic enzymes.[6] The Fenton reaction is a critical first step in brown-rot decay.[3]

This compound, with its catechol functional groups, is an effective chelator of metal ions, particularly ferrous iron (Fe²⁺).[1][2][7] By binding to Fe²⁺, this compound forms a stable complex that prevents the iron from participating in the Fenton reaction.[8][9] This effectively shuts down the production of damaging hydroxyl radicals.

Caption: this compound's chelation of Fe²⁺ prevents the Fenton reaction, thereby inhibiting hydroxyl radical formation and subsequent cellulose degradation.

Antioxidant Activity

In addition to metal chelation, this compound is a potent radical scavenger.[1][2][7] The hydroxyl radicals that may still be formed, as well as other reactive oxygen species (ROS) produced by the fungus, can be neutralized by this compound. This antioxidant activity further protects the wood polymers from oxidative damage.

Antifungal and Insecticidal Properties

Antifungal Activity

The direct antifungal activity of isolated this compound is reported to be mild, especially when compared to the thujaplicins.[1] Some studies have shown that impregnation of wood with this compound alone does not significantly inhibit decay by certain fungi in laboratory settings.[7] This suggests that its primary role is not as a direct fungicide but as a disruptor of the decay mechanism.

| Compound | Antifungal Activity | Note | Reference |

| This compound | Mild/Indirect | Does not significantly inhibit fungal growth in some agar-based bioassays.[2] Contributes to durability by interfering with decay mechanisms.[7] | [2][7] |

| Thujaplicins | High | Acutely toxic to a broad spectrum of decay fungi. | [1] |

Insecticidal Activity

There is limited evidence to suggest that this compound has significant direct insecticidal activity against wood-boring insects. The natural resistance of Western Red Cedar to insects is likely due to a combination of factors, including the presence of other volatile compounds and the physical properties of the wood. While this compound is a major component of cedar wood dust, which is known to be a respiratory irritant, its specific role as an insecticide is not well established.[10]

Experimental Protocols

Extraction and Quantification of this compound

Objective: To extract and quantify the concentration of this compound in a wood sample.

Methodology:

-

Sample Preparation: Wood samples (e.g., from the heartwood of Thuja plicata) are ground into a fine powder and oven-dried to a constant weight.

-

Extraction: A known mass of the wood powder is subjected to Soxhlet extraction or ultrasonic extraction with a suitable solvent, typically methanol (B129727) or ethanol.

-

Quantification: The extract is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Column: C18 column.

-

Mobile Phase: A gradient of acidified water and methanol or acetonitrile.

-

Detection: UV detector at a wavelength of 280 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve generated from a pure this compound standard.

-

Caption: Workflow for the extraction and quantification of this compound from wood samples.

Assessment of Metal-Chelating Activity

Objective: To determine the ferrous iron (Fe²⁺) chelating ability of this compound.

Methodology (Ferrozine Assay):

-

Reaction Mixture: A solution of this compound is mixed with a known concentration of ferrous chloride (FeCl₂).

-

Indicator Addition: Ferrozine is added to the mixture. Ferrozine forms a stable, colored complex with free Fe²⁺ ions.

-

Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at 562 nm.

-

Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation compared to a control without this compound.

Assessment of Antioxidant Activity (DPPH Assay)

Objective: To measure the radical scavenging activity of this compound.

Methodology:

-

Reaction Mixture: A solution of this compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubation: The mixture is incubated in the dark.

-

Measurement: The reduction of the DPPH radical by this compound is measured by the decrease in absorbance at 517 nm.

-

Calculation: The radical scavenging activity is expressed as the concentration of this compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Conclusion and Future Directions

This compound is a key contributor to the natural durability of Western Red Cedar, not through direct toxicity, but through its potent antioxidant and metal-chelating properties. By effectively inhibiting the Fenton reaction, a critical step in brown-rot decay, this compound provides long-lasting protection to the wood's structural polymers. Its high abundance and persistence in the wood, in contrast to the more labile thujaplicins, underscore its importance for in-service durability.

For researchers in drug development, the mechanism of this compound offers a compelling example of a non-biocidal protective strategy. Its ability to selectively target a key biochemical pathway (the Fenton reaction) in a pathological process (wood decay) could inspire novel therapeutic approaches that rely on modulating metal-catalyzed oxidative stress rather than direct cytotoxicity.

Future research should focus on:

-

Synergistic effects of this compound with other wood extractives.

-

The potential for using this compound or its derivatives as environmentally benign wood preservatives.

-

Exploring the structure-activity relationships of this compound's metal-chelating and antioxidant functions for potential applications in other fields, including medicine and materials science.

By understanding the sophisticated chemical defense strategies of durable woods, we can develop more effective and sustainable solutions for wood protection and potentially uncover new avenues for therapeutic intervention.

References

- 1. woodpreservation.ca [woodpreservation.ca]

- 2. The effect of this compound on fungal inhibition by beta-thujaplicin - Research Library - FPInnovations [library.fpinnovations.ca]

- 3. Oxidative Damage Control during Decay of Wood by Brown Rot Fungus Using Oxygen Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota | MDPI [mdpi.com]

- 9. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]

- 10. the Rat Report [ratfanclub.org]

Unveiling the Biological Activities of Plicatic Acid: A Technical Guide for Researchers

For Immediate Release

VANCOUVER, British Columbia – While the quest for novel antioxidant compounds is a cornerstone of drug development, a comprehensive review of the scientific literature reveals a significant lack of evidence for direct antioxidant properties of plicatic acid. Instead, research predominantly characterizes this natural compound, a lignan (B3055560) found in Western Red Cedar, as a pro-inflammatory and cytotoxic agent. This technical guide, intended for researchers, scientists, and drug development professionals, pivots from the initial exploration of antioxidant potential to a detailed overview of the known biological and toxicological profile of this compound, summarizing key experimental findings and elucidating its established mechanisms of action.

Executive Summary

This compound is the primary causative agent of occupational asthma and other respiratory ailments in individuals exposed to Western Red Cedar dust.[1][2] Extensive research has focused on its role in inducing inflammatory responses and cellular damage, particularly to airway epithelial cells. This guide synthesizes the available data on its mechanisms of toxicity, including the activation of the complement system and the induction of inflammatory mediators. To date, no peer-reviewed studies have reported quantitative data (e.g., IC50 values) from standard antioxidant assays such as DPPH, ABTS, or FRAP, suggesting that direct free-radical scavenging is not a primary characteristic of this molecule.

Biological Effects of this compound: A Summary of Experimental Findings

The biological effects of this compound have been investigated in various in vitro and in vivo models. The consistent finding across these studies is its ability to elicit a potent inflammatory and cytotoxic response.

| Biological Effect | Experimental Model | Key Findings | Citation |

| Induction of Occupational Asthma | Human Subjects (cedar mill workers) | This compound is the causative agent of Western Red Cedar asthma, leading to bronchial hyperresponsiveness. | [1][3] |

| Complement Activation | Normal Human Serum | Activates the classical complement pathway in a dose-dependent and immunoglobulin-independent manner, leading to the generation of chemotactic factors. | [4][5] |

| Epithelial Cell Damage | Rat and Human Alveolar and Tracheal Epithelial Cells | Causes dose- and time-dependent lysis and sloughing of bronchial, tracheal, and alveolar epithelial cells. | [6] |

| Inflammatory Mediator Release | Human Subjects (challenge studies) | Inhalation of this compound leads to the release of inflammatory mediators such as histamine (B1213489) and leukotrienes. | [1] |

| T-lymphocyte Response | Peripheral Blood T-cells from patients | Induces proliferative responses and production of IFN-gamma and IL-5 in T-lymphocytes from sensitized individuals. | [7] |

Mechanisms of Action

The primary mechanisms through which this compound exerts its biological effects are centered on direct cytotoxicity and the activation of inflammatory pathways.

Direct Cytotoxicity to Epithelial Cells

This compound has been shown to cause direct lytic damage to the epithelial cells lining the respiratory tract.[6] This disruption of the epithelial barrier is a critical initiating event, contributing to the inflammatory cascade and the development of respiratory symptoms.

Activation of the Complement System

A key mechanism of this compound-induced inflammation is the activation of the complement system, a component of the innate immune system. This compound activates the classical complement pathway, leading to the cleavage of complement proteins C3 and C5 and the generation of anaphylatoxins C3a and C5a.[4][8] These molecules are potent chemoattractants for inflammatory cells and promote vasodilation and increased vascular permeability.[8]

Induction of Inflammatory Mediators

The cellular damage and complement activation triggered by this compound lead to the release of a host of inflammatory mediators. These include histamine and leukotrienes, which are potent bronchoconstrictors, and cytokines such as IL-5 and IFN-gamma, which perpetuate the inflammatory response by recruiting and activating eosinophils and other immune cells.[1][7]

Experimental Protocols

Detailed experimental protocols for the key assays cited in this guide are not provided as they are standard and widely published methodologies. For specific details, readers are directed to the original research articles cited. The primary methods referenced include:

-

Complement Activation Assays: Hemolytic assays (CH50) and immunoelectrophoresis for C3 conversion are standard methods to assess complement activation.[4]

-

Cell Viability and Cytotoxicity Assays: Methods such as 51Cr release assays are used to quantify cell lysis.[6]

-

Histamine and Leukotriene Measurement: Immunoassays (e.g., ELISA) are typically used to quantify these mediators in biological fluids.[1]

-

Lymphocyte Proliferation Assays: Standard cell culture techniques followed by measurement of proliferation (e.g., using tritiated thymidine (B127349) incorporation) are employed.[7]

Conclusion and Future Directions

The existing body of scientific literature strongly indicates that this compound's primary biological role is that of a pro-inflammatory and cytotoxic agent, rather than an antioxidant. For researchers in drug development, this underscores the importance of thorough toxicological profiling of natural compounds. While the potential for direct antioxidant activity appears minimal, future research could explore whether this compound modulates endogenous antioxidant pathways as a secondary response to the oxidative stress it induces. However, its potent pro-inflammatory and cytotoxic effects would likely preclude any therapeutic application as a primary antioxidant. This guide serves as a summary of the current understanding of this compound's biological activities and highlights the need for a cautious and evidence-based approach in the investigation of natural products.

References

- 1. the Rat Report [ratfanclub.org]

- 2. UBC finds potential biomarker for a surprising health hazard - UBC Faculty of Medicine [med.ubc.ca]

- 3. Occupational asthma caused by eastern white cedar (Thuja occidentalis) with demonstration that this compound is present in this wood dust and is the causal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of complement by this compound, the chemical compound responsible for asthma due to western red cedar (Thuja plicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on human serum complement includes interference with C1 inhibitor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The toxicity of constituents of cedar and pine woods to pulmonary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T-lymphocyte responses to this compound-human serum albumin conjugate in occupational asthma caused by western red cedar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complement Activation Pathways: A Bridge between Innate and Adaptive Immune Responses in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-Inflammatory Effects of Plicatic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plicatic acid, a lignan (B3055560) found in Western Red Cedar, is primarily known for its role in occupational asthma. However, emerging preliminary evidence suggests it may also possess direct anti-inflammatory properties. This technical guide synthesizes the current, albeit limited, understanding of the anti-inflammatory effects of this compound. It details known mechanisms of action, provides established experimental protocols for its study, and presents available quantitative data. Furthermore, this guide outlines potential, yet unconfirmed, signaling pathways that this compound may modulate based on its chemical class. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a naturally occurring lignan, has been identified as the causative agent of occupational asthma in individuals exposed to Western Red Cedar dust.[1] The immunological reactions in this context, including the production of specific IgE and IgG antibodies and histamine (B1213489) release, are well-documented.[2][3] However, beyond its role as an allergen, preliminary studies indicate that this compound may directly interact with and modulate key components of the inflammatory cascade. This guide provides an in-depth overview of these preliminary findings and proposes experimental frameworks to further elucidate the anti-inflammatory potential of this compound.

Known and Potential Mechanisms of Anti-Inflammatory Action

Complement System Activation

One of the most defined anti-inflammatory-related effects of this compound is its ability to activate the complement system. Studies have shown that this compound leads to a dose-dependent consumption of complement, indicating activation of this crucial arm of the innate immune system.[4] This activation occurs via the classical pathway and results in the generation of leukocyte chemotactic activity, which is the recruitment of immune cells to the site of inflammation.[4]

Potential Inhibition of NF-κB Signaling Pathway

While direct evidence for this compound is currently lacking, numerous studies have demonstrated that lignans (B1203133), the chemical class to which this compound belongs, possess the ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The potential for this compound to inhibit this pathway represents a significant, yet unexplored, avenue for its anti-inflammatory effects.

Other Potential Mechanisms

Based on the activities of other lignans and plant-derived phenols, this compound may also exert anti-inflammatory effects through the modulation of other key signaling pathways and enzymes, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and Cyclooxygenase-2 (COX-2). However, it is crucial to emphasize that these are currently hypothetical mechanisms for this compound and require experimental validation.

Quantitative Data

The available quantitative data on the anti-inflammatory effects of this compound is sparse and primarily focuses on its ability to activate the complement system.

| Assay | Parameter Measured | Result | Reference |

| Complement Activation | CH50 (50% hemolytic complement) | Dose-dependent consumption | [4] |

| Leukocyte Chemotaxis | Chemotactic Activity Generation | Observed upon incubation with serum | [4] |

Further quantitative data from dose-response studies on cytokine inhibition, NF-κB and MAPK pathway modulation, and COX-2 inhibition are needed to comprehensively evaluate the anti-inflammatory profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.

Complement Activation: CH50 Hemolytic Assay

This assay determines the functional activity of the classical complement pathway.

-

Principle: The ability of a serum sample to lyse antibody-sensitized sheep red blood cells (SRBCs) is measured. The CH50 unit is the reciprocal of the serum dilution that lyses 50% of the SRBCs.

-

Materials:

-

Sheep Red Blood Cells (SRBCs)

-

Rabbit anti-SRBC antibody (hemolysin)

-

Veronal Buffered Saline (VBS)

-

Test serum (e.g., normal human serum)

-

This compound solutions of varying concentrations

-

Spectrophotometer

-

-

Procedure:

-

Sensitization of SRBCs: Wash SRBCs with VBS and incubate with an optimal concentration of hemolysin.

-

Assay Setup: Prepare serial dilutions of the test serum in VBS.

-

Incubation: Add a standardized suspension of sensitized SRBCs and different concentrations of this compound to the serum dilutions. Incubate at 37°C.

-

Lysis Measurement: Centrifuge the tubes to pellet unlysed cells. Measure the absorbance of the supernatant (hemoglobin release) at 541 nm.

-

Calculation: Determine the serum dilution that causes 50% hemolysis. A decrease in the CH50 value in the presence of this compound indicates complement consumption.

-

NF-κB Activation: Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

-

Materials:

-

Cell line (e.g., HEK293T, RAW 264.7 macrophages)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

-

This compound solutions

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Transfection: Transfect cells with the NF-κB reporter plasmid.

-

Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS) to activate the NF-κB pathway.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to stimulated controls indicates inhibition of NF-κB activation.

-

MAPK Pathway Activation: Western Blot Analysis

This technique is used to detect the phosphorylation (activation) of key MAPK proteins.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of MAPK proteins (e.g., p-p38, p-ERK, p-JNK).

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Inflammatory stimulus (e.g., LPS)

-

This compound solutions

-

Lysis buffer

-

Primary antibodies (anti-p-p38, anti-p-ERK, anti-p-JNK, and total protein controls)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total MAPK proteins, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total MAPK protein in this compound-treated cells indicates inhibition of the pathway.

-

Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a measurable color change.

-

Materials:

-

Cell line (e.g., primary macrophages or a macrophage-like cell line)

-

Inflammatory stimulus (e.g., LPS)

-

This compound solutions

-

ELISA kit for the specific cytokine (containing capture and detection antibodies, standards, and substrate)

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with this compound and/or an inflammatory stimulus.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions.

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve. A reduction in cytokine levels in the supernatants of this compound-treated cells indicates an inhibitory effect.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound-Induced Complement Activation Pathway.

Caption: Putative NF-κB Inhibition by this compound.

Caption: Experimental Workflow for Cytokine Production Assay.

Conclusion and Future Directions

The preliminary evidence for the anti-inflammatory effects of this compound, primarily through complement activation, provides a compelling starting point for further investigation. The potential for this lignan to modulate fundamental inflammatory pathways, such as NF-κB, warrants dedicated research. Future studies should focus on:

-

Dose-response studies: To quantify the effects of this compound on the production of a broad range of pro- and anti-inflammatory cytokines.

-

Signaling pathway analysis: To confirm or refute the hypothesized inhibition of NF-κB and MAPK pathways using techniques such as Western blotting and reporter assays.

-

Enzyme inhibition assays: To determine if this compound has any direct inhibitory effects on key inflammatory enzymes like COX-2 and 5-lipoxygenase.

-

In vivo studies: To translate the in vitro findings to animal models of inflammation, which will be crucial for assessing its therapeutic potential.

A comprehensive understanding of the anti-inflammatory properties of this compound could pave the way for the development of novel therapeutics for a variety of inflammatory conditions. This technical guide serves as a roadmap for researchers to systematically explore this promising area.

References

- 1. the Rat Report [ratfanclub.org]

- 2. This compound-specific IgE and nonspecific bronchial hyperresponsiveness in western red-cedar workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of occupational asthma due to western red cedar (Thuja plicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of complement by this compound, the chemical compound responsible for asthma due to western red cedar (Thuja plicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential Anti-Cancer Activity of Plicatic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The anti-cancer activity of plicatic acid is a nascent field of study with limited direct scientific evidence. This document synthesizes the available information on related compounds and extracts to provide a framework for future research and to outline the potential mechanisms that may warrant investigation.

Executive Summary

This compound, a lignan (B3055560) found in Western Red Cedar (Thuja plicata), has been primarily studied in the context of occupational asthma. However, its classification as a lignan suggests potential anti-cancer properties, as this class of compounds is known to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines. While direct studies on isolated this compound are scarce, recent research on the essential oil of Thuja plicata, which contains this compound, has demonstrated dose-dependent cytotoxic effects on cervical cancer cells. The proposed mechanisms for the anti-cancer activity of related lignans (B1203133) and extracts involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This technical guide summarizes the current, albeit limited, evidence and proposes experimental avenues to rigorously evaluate the anti-cancer potential of this compound.

Data Presentation: Evidence from Thuja plicata Extract

Currently, there is no published quantitative data on the specific anti-cancer activity of isolated this compound (e.g., IC50 values). However, a study on the essential oil of Thuja plicata provides the most direct evidence of its potential. The findings from this research on cervical cancer cell lines are summarized below.

| Cell Line | Cancer Type | Observed Effects of Thuja plicata Essential Oil | Regulated Pathways (from RNA-Seq data) |

| HeLa | Cervical Cancer | Dose-dependent cytotoxic effect | Proteasome, Adherens junctions, Nucleocytoplasmic transport, Cell cycle, Proteoglycans in cancer, Protein processing in the endoplasmic reticulum, Ribosome, Spliceosome, Mitophagy, Cellular senescence, Viral carcinogenesis[1][2][3] |

| SiHa | Cervical Cancer | Dose-dependent cytotoxic effect | Proteasome, Adherens junctions, Nucleocytoplasmic transport, Cell cycle, Proteoglycans in cancer, Protein processing in the endoplasmic reticulum, Ribosome, Spliceosome, Mitophagy, Cellular senescence, Viral carcinogenesis[1][2][3] |

| HaCaT | Non-tumorigenic human keratinocytes | Minor effects only at very low doses | Not specified |

Potential Anti-Cancer Mechanisms of Lignans (Hypothesized for this compound)

Lignans, the class of polyphenols to which this compound belongs, have been shown to exert anti-cancer effects through several mechanisms. These provide a theoretical framework for investigating this compound.[4][5][6]

-

Induction of Apoptosis: Many lignans trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[5]

-

Cell Cycle Arrest: Lignans can halt the proliferation of cancer cells at various phases of the cell cycle, preventing them from dividing and growing.[5]

-

Modulation of Signaling Pathways: Lignans are known to interfere with key signaling pathways that are often dysregulated in cancer, such as those involved in cell survival, proliferation, and metastasis.[5]

Experimental Protocols for Investigating Anti-Cancer Activity

The following are detailed methodologies for key experiments that would be necessary to elucidate the potential anti-cancer activity of this compound. These are based on standard practices and the protocols used in the study of Thuja plicata essential oil and other natural compounds.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

-

Methodology (WST-1 Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, SiHa, and a non-cancerous control line like HaCaT) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium. Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

WST-1 Reagent: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will convert the tetrazolium salt into formazan (B1609692).

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-